Captan

Overview

Description

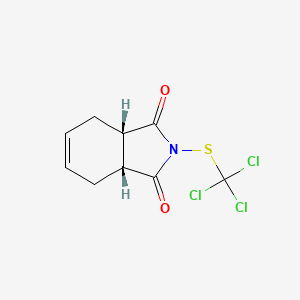

Captan is a widely used fungicide belonging to the phthalimide class of fungicides. It is primarily used to control fungal diseases in a variety of crops, including fruits, vegetables, and ornamental plants. This compound is known for its effectiveness in preventing diseases such as apple scab, brown rot, and leaf spot. It is a white solid in its pure form, although commercial samples may appear yellow or brownish .

Scientific Research Applications

Captan has a wide range of applications in scientific research, including:

Agriculture: Used extensively to control fungal diseases in crops, improving yield and quality.

Biology: Studied for its effects on fungal metabolism and cellular processes.

Medicine: Investigated for its potential use in antifungal treatments and its effects on human health.

Industry: Used in the treatment of wood to prevent fungal decay and extend the lifespan of wooden structures

Mechanism of Action

Captan exerts its fungicidal effects by disrupting multiple cellular processes in fungi. It primarily inhibits the enzyme processes of fungi, rendering them unable to grow and reproduce. This compound also disrupts the synthesis of essential lipids in fungi, starving them of crucial resources. The compound reacts with thiol groups in proteins, leading to the inhibition of various enzymatic activities and ultimately causing cell death .

Safety and Hazards

Captan is classified as a Group B2, probable human carcinogen . Acute dermal exposure to this compound may cause dermatitis and conjunctivitis in humans. Ingestion of large quantities of this compound may cause vomiting and diarrhea in humans . It is advised to avoid contact with skin, eyes, or clothing and to ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

Captan interacts with various enzymes and proteins in biochemical reactions. It exhibits poor detection sensitivity using standard LC-MS/MS measurement conditions, and is typically analyzed by GC-techniques . The compound is known to degrade both in solution as well as during GC-injection .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it also undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models At high doses, toxic or adverse effects have been observed

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . The compound can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Captan is synthesized through a multi-step process involving the reaction of tetrahydrophthalimide with trichloromethyl sulfenyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be summarized as follows:

Formation of Tetrahydrophthalimide: This intermediate is prepared by the reaction of phthalic anhydride with ammonia.

Reaction with Trichloromethyl Sulfenyl Chloride: Tetrahydrophthalimide is then reacted with trichloromethyl sulfenyl chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using the same basic chemical reactions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Captan undergoes several types of chemical reactions, including:

Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of tetrahydrophthalimide and trichloromethyl sulfenyl chloride.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: this compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.

Major Products Formed

Hydrolysis: Tetrahydrophthalimide and trichloromethyl sulfenyl chloride.

Oxidation: Various oxidation products, depending on the specific conditions.

Substitution: Derivatives of this compound with different functional groups.

Comparison with Similar Compounds

Captan is often compared with other fungicides such as folpet and trifloxystrobin. While all three compounds are effective fungicides, they have different modes of action and environmental impacts:

Folpet: Similar to this compound in structure and function, but with a slightly different mechanism of action.

Trifloxystrobin: A modern fungicide with a specific mode of action, often used as an alternative to this compound.

This compound is unique in its multi-site mode of action, which makes it less likely for fungi to develop resistance compared to fungicides with a single target site .

Conclusion

This compound is a versatile and effective fungicide with a wide range of applications in agriculture, biology, medicine, and industry. Its unique mechanism of action and ability to control a broad spectrum of fungal diseases make it an invaluable tool for growers and researchers alike. Despite its effectiveness, it is important to use this compound responsibly to minimize potential environmental and health impacts.

If you have any more questions or need further details, feel free to ask!

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Captan involves the reaction of two starting materials, 1,2,3,6-tetrahydrophthalic anhydride and 3,5-xylenol, followed by several chemical transformations to produce the final product.", "Starting Materials": [ "1,2,3,6-tetrahydrophthalic anhydride", "3,5-xylenol" ], "Reaction": [ "1. The first step is the reaction of 1,2,3,6-tetrahydrophthalic anhydride with 3,5-xylenol in the presence of a catalyst, such as zinc chloride, to form the intermediate 3,4,5,6-tetrahydrophthalic acid 3,5-xylenyl ester.", "2. The intermediate is then reacted with thionyl chloride to form the corresponding acid chloride.", "3. The acid chloride is then reacted with N,N-dimethylthioformamide to form the corresponding thioamide intermediate.", "4. The thioamide intermediate is then reacted with sodium hypochlorite to form the final product, Captan." ] } | |

CAS RN |

133-06-2 |

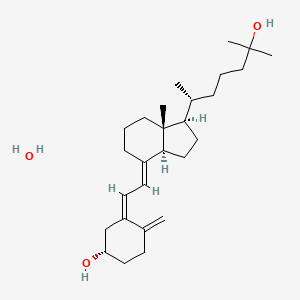

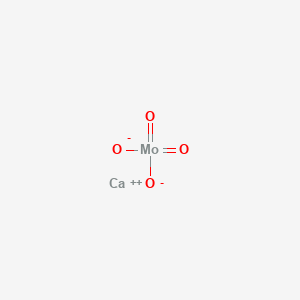

Molecular Formula |

C9H8Cl3NO2S |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

(3aS,7aR)-2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/t5-,6+ |

InChI Key |

LDVVMCZRFWMZSG-OLQVQODUSA-N |

Isomeric SMILES |

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

impurities |

... Bis-(trichloromethyl) disulfide is an impurity found in technical /grade/ captan. One sample of technical-grade captan was 96% pure, with the remainder consisting of sodium chloride, water and tetrahydrophthalimide. |

SMILES |

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Appearance |

Solid powder |

boiling_point |

Decomposes (NTP, 1992) decomposes Decomposes |

Color/Form |

White to cream powder Crystals from carbon tetrachloride Colorless crystals White, crystalline powder [Note: Commercial product is a yellow powder] |

density |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink 1.74 g/cu cm at 25 °C Relative density (water = 1): 1.74 1.74 |

melting_point |

352 °F (NTP, 1992) 172.5 °C Colorless to beige amorphous solid with a pungent odor. MP: 175-178 °C /Technical grade/ No melting point; decomposes at 178 °C 352 °F 352 °F (Decomposes) |

Other CAS RN |

133-06-2 |

physical_description |

Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]; [NIOSH] WHITE CRYSTALS. Odorless, white, crystalline powder. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.] |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under recommended storage conditions. Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point. |

solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) In water, 5.1 mg/L at 25 °C 7.78 g/100 mL chloroform; 8.15 g/100 mL tetrachloroethane; 4.96 g/100 mL cyclohexanone; 4.70 g/100 mL dioxane; 2.13 g/100 mL benzene; 0.69 g/100 mL toluene; 0.04 g/100 mL heptane; 0.29 g/100 mL ethanol; 0.25 g/100 mL ether at 26 °C 20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °C Slightly soluble in ethylene dichloride For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: (none) (77 °F): 0.0003% |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Aacaptan; Agrosol S; AI3-26538; Amercide; Bangton; Buvisild K; Captab; Captadin; Captaf; Captan; Hexacap; Captax; Glyodex 3722; Vanicide |

vapor_pressure |

less than 0.00001 mmHg at 77 °F (NTP, 1992) 9X10-8 mm Hg at 25 °C 0 mmHg (approx) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1668231.png)